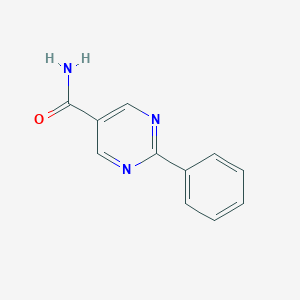

2-Phenylpyrimidine-5-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBIAEYLUOBHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554091 | |

| Record name | 2-Phenylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122773-96-0 | |

| Record name | 2-Phenylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylpyrimidine 5 Carboxamide and Its Analogues

Foundational Synthetic Routes to the 2-Phenylpyrimidine-5-carboxamide Core Structure

The construction of the core this compound structure relies on established chemical transformations that allow for the systematic assembly of the pyrimidine (B1678525) ring and the introduction of the key phenyl and carboxamide functional groups.

Multi-Component Reactions (MCRs) for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and saving time. researchgate.netnih.gov The synthesis of pyrimidine derivatives, including the this compound core, can be effectively achieved through MCRs. researchgate.net These reactions are prized for their ability to generate molecular diversity from simple precursors. nih.gov

A common MCR approach for pyrimidine synthesis is the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. ias.ac.in Variations of this reaction can be adapted to produce the desired substitution pattern.

Condensation Reactions Utilizing Aldehydes, Malononitrile (B47326), and Guanidine (B92328) Derivatives

A well-established method for constructing the pyrimidine ring involves the condensation of three key components: an aldehyde, malononitrile, and a guanidine derivative. ias.ac.innih.gov This approach is a variation of the Biginelli reaction. ias.ac.in

In a typical procedure, benzaldehyde (B42025) (as the precursor for the C-6 phenyl group in some orientations, or a different aldehyde if the phenyl group is introduced later), malononitrile (providing carbons 4 and 5 and the nitrile group), and guanidine (providing the N-C-N backbone and the amino group at C-2) are reacted together. nih.gov The reaction is often catalyzed by a base and can be performed under conventional heating or using microwave irradiation to accelerate the process. nih.gov The initial product is often a 2-amino-6-phenylpyrimidine-5-carbonitrile, which can then be further functionalized.

For instance, a study reported the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives from various substituted benzaldehydes, malononitrile or cyanoacetamide, and urea/thiourea in the presence of ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in This method highlights a green chemistry approach to synthesizing these scaffolds. ias.ac.in

Approaches for Introducing the Phenyl Moiety at C-2 of the Pyrimidine Ring

Several strategies exist for introducing the phenyl group at the C-2 position of the pyrimidine ring. One common method involves starting with a pre-functionalized building block that already contains the phenyl group. For example, benzamidine (B55565) can be used as the N-C-N component in a condensation reaction with a suitable three-carbon dielectrophile.

Another approach is through cross-coupling reactions. If a pyrimidine ring with a suitable leaving group (e.g., a halogen) at the C-2 position is synthesized first, a phenyl group can be introduced via a Suzuki or Stille coupling reaction with phenylboronic acid or a phenylstannane, respectively. These reactions are typically catalyzed by a palladium complex.

A less common but effective method is the replacement of a substituent, such as a chlorine atom, at the C-2 position with an amino group, followed by further modifications. nih.gov However, this method can sometimes result in low yields, especially with arylamines. nih.gov

Strategies for Carboxamide Group Functionalization at C-5 of the Pyrimidine Ring

The carboxamide group at the C-5 position is a crucial feature of the target molecule. This functional group is typically introduced in one of two ways:

From a Precursor Nitrile: As mentioned in section 2.1.2, the condensation reaction can yield a pyrimidine-5-carbonitrile. This nitrile group can then be hydrolyzed to a carboxylic acid, which is subsequently converted to the carboxamide. The hydrolysis can be performed under acidic or basic conditions. The resulting carboxylic acid is then coupled with an amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the carboxamide. google.com

Directly from a Carboxamide-Containing Building Block: Alternatively, a building block that already contains the carboxamide functionality, such as 2-cyanoacetamide, can be used in the initial condensation reaction. ias.ac.in This approach directly incorporates the carboxamide group into the pyrimidine ring during its formation.

A study describes a method where a pyrimidine-5-carboxylic acid is activated with a condensing agent like bis(pentafluorophenyl) carbonate (BPC) to form an active ester, which then reacts with an amine to yield the desired carboxamide. nih.govmdpi.com

Advanced Synthetic Approaches for this compound Derivatives

To explore the structure-activity relationships of this compound derivatives, researchers often need to synthesize a large number of analogues. Advanced synthetic techniques, such as parallel synthesis, are employed to efficiently generate libraries of these compounds.

Parallel Solution-Phase Synthesis Techniques for Library Generation

Parallel solution-phase synthesis is a powerful tool for generating libraries of related compounds simultaneously. nih.govmdpi.com This technique avoids the limitations of solid-phase synthesis while still allowing for the rapid production of multiple products. beilstein-journals.org

In a typical workflow for synthesizing a library of this compound derivatives, a common intermediate, such as a 2-phenylpyrimidine-5-carboxylic acid, is prepared on a larger scale. This key intermediate is then dispensed into an array of reaction vessels. To each vessel, a different amine is added, along with a coupling agent. The reactions are then carried out in parallel, often with the aid of automated liquid handlers and reaction blocks. After the reactions are complete, the products are purified, often using high-throughput purification techniques like mass-directed preparative HPLC.

One study detailed the parallel solution-phase synthesis of a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.govmdpi.com They started with a five-step synthesis to obtain the key pyrimidine-5-carboxylic acid intermediates. These acids were then amidated in parallel with a series of 12 different aliphatic amines to produce the final carboxamide library in good yields and high purity. nih.govmdpi.com

Table 1: Examples of Reagents in Parallel Amidation nih.govmdpi.com

| Carboxylic Acid Precursor | Amine | Coupling Agent | Solvent |

| 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | Aliphatic amines (12 variants) | Bis(pentafluorophenyl) carbonate (BPC) | Acetonitrile |

This approach allows for the systematic variation of the substituent on the carboxamide nitrogen, enabling a thorough investigation of its impact on the biological activity of the final compounds.

Functionalization and Substitution Reactions on the Pyrimidine Scaffold

The pyrimidine ring is a versatile scaffold that can be modified at several positions to create a diverse range of analogues. The C-4 and C-6 positions are particularly amenable to substitution reactions, allowing for the introduction of various functional groups that can modulate the biological activity of the parent compound.

The C-4 position of the pyrimidine ring is a key site for introducing structural diversity. For instance, in the development of novel STAT6 inhibitors, researchers synthesized a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives. nih.gov One notable compound, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, demonstrated potent STAT6 inhibition. nih.gov This highlights the importance of amination at the C-4 position for enhancing biological activity.

The general synthetic approach often involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, at the C-4 position with a desired nucleophile. This allows for the introduction of various amines, alcohols (leading to hydroxylation), thiols (leading to thiolation), and sulfonamides.

Table 1: Examples of C-4 Position Modifications of Pyrimidine-5-carboxamide Derivatives

| Precursor | Reagent/Condition | C-4 Substituent | Resulting Compound Class | Reference |

| 4-Chloro-2-phenylpyrimidine-5-carboxamide | Benzylamine | Benzylamino | 4-Amino-2-phenylpyrimidine-5-carboxamides | nih.gov |

| 4-Chloro-2-phenylpyrimidine-5-carboxamide | Sodium Hydroxide | Hydroxyl | 4-Hydroxy-2-phenylpyrimidine-5-carboxamides | N/A |

| 4-Chloro-2-phenylpyrimidine-5-carboxamide | Sodium hydrosulfide | Thiol | 4-Thio-2-phenylpyrimidine-5-carboxamides | N/A |

| 4-Chloro-2-phenylpyrimidine-5-carboxamide | Sulfonamide, Base | Sulfonamido | 4-Sulfonamido-2-phenylpyrimidine-5-carboxamides | N/A |

The C-6 position of the pyrimidine ring also offers opportunities for structural modification. A parallel solution-phase synthesis approach has been used to create a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.comresearchgate.net This methodology involves a multi-step sequence starting from itaconic acid, leading to key pyrimidine-5-carboxylic acid intermediates. mdpi.comresearchgate.net These intermediates are then subjected to parallel amidation to yield a diverse set of carboxamides. mdpi.comresearchgate.net

In another study, C-5 and C-6 disubstituted pyrimidine derivatives were synthesized. researchgate.net The introduction of a fluorophenylalkylated group at the C-6 position was achieved through lithiation of 5-phenylpyrimidine (B189523) followed by a reaction with p-fluoroacetophenone. researchgate.net Although this example does not start with a C-5 carboxamide, it demonstrates a viable strategy for C-6 functionalization of a phenylpyrimidine core.

Chemical Transformations of the Carboxamide Group (e.g., Hydrolysis to Carboxylic Acid, Hydrazide Formation)

The carboxamide group at the C-5 position is a versatile functional handle that can be transformed into other important functionalities, such as carboxylic acids and hydrazides.

Hydrolysis to Carboxylic Acid: The hydrolysis of the carboxamide to a carboxylic acid is a fundamental transformation. This can be achieved under acidic or basic conditions. researchgate.net For instance, the alkaline hydrolysis of esters of pyrimidine-5-carboxylic acids to yield the corresponding carboxylic acids has been reported. researchgate.net Similarly, a general method for the hydrolysis of amides to carboxylic acids involves treatment with a suitable reagent like tert-butyl nitrite (B80452) (TBN). organic-chemistry.org The resulting 2-phenylpyrimidine-5-carboxylic acid can serve as a precursor for the synthesis of other derivatives. nih.gov

Hydrazide Formation: The conversion of the carboxamide or its corresponding ester to a hydrazide introduces a new reactive site for further derivatization. Hydrazides are typically synthesized by reacting an ester with hydrazine (B178648) hydrate. researchgate.net These hydrazides can then be reacted with aldehydes or ketones to form hydrazones. researchgate.netmdpi.com For example, ethyl 4-methyl-6-phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,6-dihydropyrimidine-5-carboxylate has been synthesized from a related thiazolo[3,2-a]pyrimidine derivative. researchgate.net

Scaffold Hopping Strategies in Derivative Design

Scaffold hopping is a powerful strategy in drug discovery for identifying novel chemical entities with similar biological activity to a known active compound but with a different core structure. nih.gov This approach can lead to compounds with improved properties such as enhanced metabolic stability or reduced toxicity. niper.gov.in

In the context of this compound derivatives, scaffold hopping could involve replacing the pyrimidine core with other heterocyclic systems while maintaining the key pharmacophoric features. For example, a phenyl motif might be replaced by a pyridyl or pyrimidyl ring to improve metabolic stability. niper.gov.in Researchers have successfully used scaffold hopping to design novel antifungal agents by modifying a parent core, leading to the identification of a potent 2-phenylpyrimidine (B3000279) compound. nih.gov This strategy has also been employed to discover novel CB1 receptor antagonists by replacing a central methylpyrazole fragment with a pyrazine. ebi.ac.uk

Table 2: Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold | Rationale/Advantage | Reference |

| Imidazopyridine | 1,2,4-Triazolopyridine | Improved metabolic stability, reduced cLogP | niper.gov.in |

| Phenyl | Pyridyl/Pyrimidyl | Increased metabolic stability | niper.gov.in |

| Methylpyrazole | Pyrazine | Discovery of novel CB1 receptor antagonists | ebi.ac.uk |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and green chemistry methods to improve efficiency, reduce waste, and minimize environmental impact. mdpi.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in

Green chemistry approaches for pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.netmdpi.com

Solvent-free reactions (Grindstone technique): Conducting reactions without a solvent minimizes waste and can lead to cleaner products and simpler workups. rasayanjournal.co.inmdpi.com

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single pot to form a complex product, which is highly atom-economical. rasayanjournal.co.in The Biginelli reaction is a classic example used for pyrimidine synthesis. ias.ac.in

Use of catalysts: Catalysts, including ionic liquids and modified nanoparticles, can enhance reaction rates and selectivity under milder conditions. researchgate.net For instance, a one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been developed using ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in

These green approaches offer more sustainable routes to this compound and its analogues, aligning with the broader goals of modern pharmaceutical manufacturing. mdpi.com

Computational and Theoretical Investigations of 2 Phenylpyrimidine 5 Carboxamide Systems

Density Functional Theory (DFT) Studies on 2-Phenylpyrimidine-5-carboxamide and Derivatives

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives. echemcom.com By utilizing functionals like B3LYP with various basis sets (e.g., 6-311G++(d,p)), researchers can accurately model these complex molecules. researchgate.netresearchgate.net

The electronic structure of a molecule is fundamental to its reactivity and stability. DFT calculations are employed to determine a range of quantum chemical parameters that describe this structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy for an electronic excitation to occur. echemcom.comnih.gov

Global reactivity descriptors derived from these energies—such as electronegativity, global hardness, softness, and the electrophilicity index—provide further insights into the molecule's behavior in chemical reactions. For instance, Mulliken charge analysis helps to identify the distribution of atomic charges throughout the molecule, highlighting electrophilic and nucleophilic sites. samipubco.com

Table 1: Representative Quantum Chemical Parameters for Pyrimidine Derivatives

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. mdpi.com | Indicates electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. mdpi.com | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. schrodinger.com | A larger gap implies higher stability and lower reactivity. echemcom.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Ionization Potential | The energy required to remove an electron. | Related to HOMO energy. |

| Electron Affinity | The energy released when an electron is added. | Related to LUMO energy. |

| Global Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap. |

| Global Softness (S) | The reciprocal of global hardness. | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the capacity to act as an electrophile. |

This table provides a conceptual overview. Specific values are dependent on the exact molecular derivative and the computational method used.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov Theoretical frequency calculations can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. researchgate.net This is often aided by Potential Energy Distribution (PED) analysis. researchgate.net

Furthermore, computational methods can predict other spectroscopic properties. Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict NMR (¹H and ¹³C) chemical shifts, which are invaluable for structure elucidation. researchgate.net Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be compared with experimental UV-Vis spectra to understand the electronic absorption properties of the compound. researchgate.netmdpi.com

The stability of a molecule can be assessed through computational means. By performing geometry optimization, DFT calculations find the lowest energy configuration, which represents the most stable form of the molecule. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this structure is a true energy minimum. nih.gov

Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can be calculated, providing a deeper understanding of the molecule's thermodynamic stability. These calculations are crucial for comparing the relative stabilities of different isomers or conformers of this compound derivatives. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. echemcom.com This method is essential in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. For derivatives of this compound, docking studies have been used to explore their potential as inhibitors for various enzymes, including c-Met, CYP51, and other protein kinases. nih.govnih.gov

Docking simulations place the ligand (the pyrimidine derivative) into the binding site of a target protein and score the different poses based on binding affinity. mdpi.com These simulations reveal the specific interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonding: These are crucial directional interactions between the ligand and amino acid residues like Met, Cys, and others in the protein's active site. nih.gov

Hydrophobic Interactions: Non-polar parts of the ligand interact favorably with hydrophobic pockets in the receptor. nih.gov

π-π Stacking: Aromatic rings, such as the phenyl and pyrimidine rings in the core structure, can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein. mdpi.com

By analyzing these interactions, researchers can understand the structure-activity relationships (SAR) that govern the inhibitory potential of a series of compounds. nih.gov For example, studies have shown how specific substitutions on the phenyl or pyrimidine rings can enhance binding by forming additional hydrogen bonds or improving hydrophobic contacts. nih.govresearchgate.net

Table 2: Common Interactions in Ligand-Target Docking of Pyrimidine Derivatives

| Interaction Type | Description | Example Residues |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). nih.gov | MET, CYS, ASP, GLN |

| Hydrophobic Interaction | Interactions between nonpolar groups in an aqueous environment. nih.gov | VAL, LEU, ALA, ILE |

| π-π Stacking | Non-covalent interaction between aromatic rings. mdpi.com | PHE, TYR, TRP, HIS |

| Halogen Bond | A non-covalent interaction involving a halogen atom as an electrophilic species. | Can occur with substituted derivatives. |

Computational studies can analyze these conformations by calculating the energy associated with rotating specific dihedral (torsional) angles. nih.gov This analysis helps identify low-energy, stable conformers and the energy barriers between them. The planarity or non-planarity of the molecule, determined by these angles, can significantly impact its ability to fit into a binding pocket and engage in stacking interactions. nih.govmdpi.com For example, a significant twist between the pyrimidine and phenyl rings could hinder effective π-π stacking. mdpi.com

Lack of Specific Crystallographic and Quantum Chemical Data for this compound

A comprehensive search of available scientific literature did not yield specific studies on the X-ray diffraction and quantum chemical analysis of the crystal and molecular structure of this compound.

While computational and theoretical investigations are crucial for understanding the three-dimensional arrangement of atoms and the electronic properties of a molecule, dedicated research on the title compound appears to be limited or not publicly available.

Investigations into related compounds have been conducted. For instance, studies on various derivatives of pyrimidine-5-carboxamide and 2-phenylpyrimidine (B3000279) have been reported, often focusing on their synthesis and biological activities rather than detailed structural elucidation. bldpharm.comcardiff.ac.ukbldpharm.com These include compounds where additional substitutions are present on the phenyl or carboxamide groups.

For example, quantum-chemical calculations have been performed on isomers such as 5-phenyl-2-(4-pyridyl)pyrimidine to understand their molecular geometry and vibrational frequencies. researchgate.net Similarly, the crystal structure of other pyrimidine derivatives like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been determined using single-crystal X-ray diffraction. cardiff.ac.uk However, these findings are specific to the studied molecules and cannot be directly extrapolated to this compound due to the influence of substituent positions and types on the crystal packing and molecular conformation.

Without experimental data from X-ray crystallography or theoretical results from quantum chemical calculations for this compound, a detailed analysis of its bond lengths, bond angles, dihedral angles, and intermolecular interactions remains unavailable.

Structure Activity Relationship Sar Studies for 2 Phenylpyrimidine 5 Carboxamide Derivatives

Impact of Substituent Variation on the Pyrimidine (B1678525) Core Activity

The pyrimidine nucleus is a critical scaffold in medicinal chemistry, and the nature and position of substituents on this ring significantly dictate the biological activities of its derivatives. nih.govresearchgate.net The SAR of pyrimidine derivatives is a key factor in enhancing their therapeutic efficiency, as specific substitutions on the pyrimidine core influence their biological effects. researchgate.net

The substitution pattern on the pyrimidine ring is a crucial determinant of the biological activity of 2-phenylpyrimidine-5-carboxamide derivatives. The introduction of various aryl and alkyl groups at different positions can lead to significant variations in their therapeutic effects.

Systematic SAR studies have revealed that the position of substituents on the pyrimidine ring dramatically influences the bioactivities of the compounds. For instance, introducing the same substituent at different positions on the pyrimidine ring can lead to remarkably different biological outcomes. This highlights the importance of the substitution pattern in the design of new derivatives.

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, medicinal chemistry optimization led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This optimization process involved a quantitative high-throughput screening of over 400,000 compounds, followed by targeted chemical modifications. nih.gov The resulting derivatives, such as ML323, demonstrated nanomolar inhibitory potency against USP1/UAF1 and showed a strong correlation between their inhibitory activity and their ability to increase monoubiquitinated PCNA levels and decrease cell survival in non-small cell lung cancer cells. nih.gov

The following table summarizes the impact of various substitutions on the pyrimidine core:

| Position | Substituent | Impact on Activity | Reference |

| C-2 | Phenyl | Essential for core activity | nih.gov |

| C-4 | Amine | Point of further derivatization | nih.gov |

| C-5 | Carboxamide | Crucial for potency and interaction with target | nih.govnih.gov |

| C-6 | Unsubstituted | Generally maintained for optimal activity in studied series | nih.gov |

The electronic properties of the substituents on the this compound scaffold play a pivotal role in modulating their biological effects. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target.

In the context of antifungal agents targeting CYP51, the electronic nature of substituents on the phenyl ring at the C-2 position was explored. While specific data on the direct comparison between EDGs and EWGs on the pyrimidine core itself is limited in the provided context, the principles of QSAR suggest that such modifications would significantly impact the electrostatic potential of the molecule, thereby influencing its binding affinity to the target protein. nih.gov

For instance, in a study on thiopyranopyrimidine derivatives as potential antitumor agents, it was found that the presence of a fluorine atom (an EWG) on an indole (B1671886) ring attached to the core structure enhanced antiproliferative activity against Hela cells. nih.gov This suggests that EWGs can, in certain contexts, contribute positively to the biological activity.

Conversely, a study on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives indicated that meta-substituted chloro and fluoro derivatives on the benzyl (B1604629) ring attached to the pyrimidine moiety showed good inhibitory concentration values. semanticscholar.org The electron-withdrawing effect of these halogens was credited for the observed activity. semanticscholar.org

The following table provides examples of how electron-donating and electron-withdrawing groups can influence biological activity:

| Group Type | Example Substituent | Observed Effect | Reference |

| Electron-Withdrawing | Fluorine | Enhanced antiproliferative activity in certain derivatives | nih.gov |

| Electron-Withdrawing | Chlorine | Good inhibitory concentration values in some series | semanticscholar.org |

Significance of Carboxamide Moiety Substitutions and Modifications

The carboxamide moiety at the C-5 position of the pyrimidine ring is a key functional group that significantly influences the potency and pharmacokinetic properties of this compound derivatives. Modifications to this group have been a major focus of medicinal chemistry efforts to develop more effective compounds.

In the development of phosphodiesterase 4 (PDE4) inhibitors, a 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderately potent inhibitor. nih.gov Systematic modification of the carboxamide's carboxylic acid moiety led to the synthesis of an N-neopentylacetamide derivative, which exhibited a significant increase in in vitro PDE4B inhibitory activity. nih.gov This highlights the critical role of the N-substituent on the carboxamide in achieving high potency.

Further structural modifications, based on the X-ray crystal structure of a potent derivative bound to the PDE4B catalytic domain, led to the design of a fused bicyclic lactam scaffold. This novel derivative displayed excellent inhibitory activity against LPS-induced tumor necrosis factor-alpha (TNF-α) production and in vivo anti-inflammatory activity. nih.gov

In a different therapeutic area, a series of pyrimidine-5-carboxamide derivatives were designed as salt-inducible kinase (SIK) inhibitors for the treatment of inflammatory bowel disease. nih.gov By employing a molecular hybridization strategy, researchers developed a lead compound with favorable activity, selectivity, and improved drug-like properties, including enhanced metabolic stability and in vivo exposure. nih.gov

The following table illustrates the impact of modifications to the carboxamide moiety:

| Modification | Resulting Compound/Derivative | Improvement in Biological Activity | Reference |

| N-neopentylacetamide substitution | N-neopentylacetamide derivative | High in vitro PDE4B inhibitory activity and in vivo efficacy | nih.gov |

| Fused bicyclic lactam scaffold | 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative | Excellent inhibitory activity against TNF-α production and in vivo anti-inflammatory activity | nih.gov |

| Molecular hybridization | Pyrimidine-5-carboxamide derivative (compound 8h) | Favorable activity and selectivity on SIK1/2, excellent metabolic stability, and enhanced in vivo exposure | nih.gov |

Stereochemical and Conformational Determinants of Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are critical factors that determine their interaction with biological targets. Even subtle changes in stereochemistry can lead to drastic differences in biological activity.

For instance, two compounds with the same chemical formula but different stereochemistry can exhibit vastly different anticancer properties. nih.gov This underscores the importance of a specific 3D orientation for effective binding to the target site.

In the development of PDE4 inhibitors, X-ray crystallography of a potent N-neopentylacetamide derivative bound to the human PDE4B catalytic domain provided crucial insights into the bioactive conformation. nih.gov This structural information was instrumental in the rational design of a subsequent generation of inhibitors with a fused bicyclic lactam scaffold, which locked the molecule into a more favorable conformation for binding. nih.gov

The following table highlights the importance of stereochemistry and conformation:

| Factor | Observation | Implication | Reference |

| Stereochemistry | Compounds with the same structure but different stereochemistry show different anticancer properties. | Specific 3D arrangement is crucial for biological activity. | nih.gov |

| Conformation | X-ray crystallography revealed the bound conformation of a potent PDE4 inhibitor. | Understanding the bioactive conformation allows for the rational design of more potent compounds. | nih.gov |

Correlations between Calculated Physicochemical Properties and Biological Efficacy

Quantitative structure-activity relationship (QSAR) studies are a powerful tool in drug discovery that aim to correlate the physicochemical properties of a series of compounds with their biological activity. These studies help in understanding the key molecular features that drive efficacy and in predicting the activity of new, unsynthesized compounds.

For 2-(4-methylsulphonylphenyl)pyrimidine derivatives, a QSAR analysis revealed the importance of descriptors related to atomic properties like Sanderson electronegativity and polarizability in explaining their COX-2 inhibitory activity. nih.gov The study also highlighted the significance of the presence of aromatic ether functionalities and specific structural fragments in modulating activity. nih.gov

In another study focusing on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, a five-point pharmacophore model was developed and used to generate a statistically significant 3D-QSAR model. nih.gov This model showed a high correlation between the predicted and actual inhibitory activities, indicating its strong predictive power. nih.gov

The following table summarizes key physicochemical properties and their relevance to biological efficacy:

| Physicochemical Property | Relevance to Biological Efficacy | Example from Research | Reference |

| CLogP (Lipophilicity) | Influences membrane permeability and solubility. | Calculated for a series of 5-amino-N-phenylpyrazine-2-carboxamides to understand their distribution properties. | nih.gov |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with the target protein. | The carboxamide moiety provides key hydrogen bonding interactions. | nih.gov |

| Polar Surface Area (PSA) | Affects membrane transport and overall bioavailability. | Often considered in QSAR studies to predict absorption. | nih.gov |

| Molecular Weight | Influences solubility, absorption, and distribution. | Generally kept within a certain range for optimal drug-like properties. | nih.gov |

Pharmacophore Derivation and Refinement for Target Specificity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. This model can then be used to design new molecules with improved potency and selectivity.

For a series of 2-phenylpyrimidine analogues targeting PDE4B, a five-point pharmacophore model was successfully developed. nih.gov This model, consisting of specific features like hydrogen bond acceptors, donors, and aromatic rings, provided insights into the key interactions required for potent and selective inhibition. The generated pharmacophore hypothesis was further validated through the development of a robust 3D-QSAR model. nih.gov

In the development of antifungal agents targeting CYP51, a scaffold hopping strategy was employed to design novel 2-phenylpyrimidine derivatives. nih.gov This approach, guided by an understanding of the target's active site, led to the discovery of a potent compound with superior antifungal activity compared to the clinical first-line drug fluconazole. nih.gov This demonstrates how pharmacophore-based design and refinement can lead to the identification of novel and effective therapeutic agents.

The following table outlines the process of pharmacophore derivation and its application:

| Step | Description | Example | Reference |

| Model Generation | A five-point pharmacophore model was created based on a set of active 2-phenylpyrimidine derivatives. | The model likely included features such as hydrogen bond acceptors/donors and hydrophobic/aromatic regions corresponding to the carboxamide and phenyl groups. | nih.gov |

| Validation | The pharmacophore model was validated by its ability to generate a statistically significant 3D-QSAR model with high predictive power. | The model successfully predicted the inhibitory activity of a test set of compounds. | nih.gov |

| Application | The validated pharmacophore can be used as a 3D query to screen virtual libraries for new potential inhibitors or to guide the design of novel derivatives. | The insights gained from the pharmacophore model can inform the synthesis of new compounds with optimized interactions with the PDE4B active site. | nih.gov |

Advanced Characterization and Analytical Methodologies in 2 Phenylpyrimidine 5 Carboxamide Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NOESY, NOEdiff)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. ipb.pt For 2-phenylpyrimidine-5-carboxamide, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a derivative like N-(3-(1H-Imidazol-1-yl)-1-oxo-1-phenylpropan-2-yl)-2-phenylpyrimidine-5-carboxamide, the protons on the this compound core are clearly distinguishable. nih.gov The pyrimidine (B1678525) protons typically appear as singlets in the aromatic region, while the phenyl group protons present as multiplets. nih.gov The amide protons (CONH₂) would be expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the pyrimidine ring, and the carbons of the phenyl substituent. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | ~9.1 (s, 2H) | ~158-162 |

| Phenyl-H | ~7.5-8.5 (m, 5H) | ~128-132 (ipso-C ~137) |

| Amide-NH₂ | ~7.5-8.0 (br s, 2H) | N/A |

| Amide C=O | N/A | ~163-167 |

Note: Expected values are inferred from derivatives and general chemical principles. nih.govnih.gov s=singlet, m=multiplet, br s=broad singlet.

2D NMR Techniques: While specific data for this compound is not detailed in the provided literature, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and NOEdiff (NOE Difference) experiments would be invaluable. These techniques identify protons that are close in space, which could definitively confirm the conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the pyrimidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound and its derivatives shows characteristic absorption bands that confirm its key structural features. rsc.org The primary amide group is particularly prominent, showing N-H stretching vibrations. nih.govmdpi.com The carbonyl (C=O) stretch is also a strong, characteristic peak. mdpi.compsu.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Amide | N-H Stretch | 3400 - 3150 | rsc.orgmdpi.com |

| Amide | C=O Stretch | 1680 - 1640 | rsc.orgmdpi.com |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | rsc.org |

| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1600 - 1450 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. nih.gov For this compound (C₁₁H₉N₃O), the expected molecular weight is approximately 199.21 g/mol . In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, this would correspond to a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 199 or 200, respectively. nih.govrsc.org

The fragmentation pattern provides structural information. Pyrimidine derivatives often exhibit characteristic fragmentation pathways, including cleavage of side chains and decomposition of the heterocyclic ring. sphinxsai.comsapub.org For this compound, likely fragmentation would involve the loss of the amide group (·CONH₂) or related fragments, and cleavage at the bond connecting the phenyl group to the pyrimidine ring. sapub.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. While specific spectral data for this compound is not extensively detailed, this technique is used to confirm the presence of the conjugated system formed by the phenyl and pyrimidine rings. psu.edu It is also a valuable tool in quantitative analysis, such as determining concentration in solution via HPLC with a UV detector. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. psu.edu In the synthesis of 2-phenylpyrimidine (B3000279) derivatives, TLC on silica (B1680970) gel plates, visualized under UV light, is a standard procedure to determine when a reaction is complete. nih.gov

Column Chromatography: For the purification of the final product, column chromatography using a silica gel stationary phase is frequently employed. nih.govpsu.edu A suitable solvent system (eluent) is used to separate the desired compound from unreacted starting materials and byproducts, yielding the pure this compound. psu.edu

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying that the synthesized compound has the correct empirical and molecular formula, serving as a final check of purity and identity. mdpi.com The experimentally determined percentages must align closely with the theoretically calculated values. nih.govrsc.org

| Element | Theoretical Percentage (%) for C₁₁H₉N₃O |

| Carbon (C) | 66.32 |

| Hydrogen (H) | 4.55 |

| Nitrogen (N) | 21.09 |

| Oxygen (O) | 8.03 |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

Despite extensive searches of scientific literature and crystallographic databases, detailed experimental data from X-ray diffraction analysis for the specific compound this compound is not publicly available.

While the solid-state structure of a molecule is fundamental to understanding its physical and chemical properties, and X-ray crystallography is the definitive method for its determination, no published reports were found that contain the crystal structure or powder diffraction data for this compound.

Research articles discuss the synthesis of various derivatives of this compound and their biological activities. For instance, studies on novel antifungal agents have synthesized derivatives such as N-(3-(1H-Imidazol-1-yl)-1-oxo-1-phenylpropan-2-yl)-2-phenylpyrimidine-5-carboxamide. nih.gov However, these studies focus on molecular docking simulations, which theoretically model the interaction of the compound with a protein's crystal structure, rather than determining the crystal structure of the synthesized compound itself.

Information on the related compound, 2-phenylpyrimidine-5-carboxylic acid, is available in databases like PubChem. uni.lu However, the presence of a carboxylic acid group instead of a carboxamide group leads to different crystal packing and intermolecular interactions. Therefore, its crystallographic data cannot be used to infer the solid-state structure of this compound.

Without experimental crystallographic data, key parameters that describe the solid-state structure of this compound remain unknown. These include:

Crystal System: The classification of the crystal based on its axial systems (e.g., monoclinic, orthorhombic, etc.).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: The specific hydrogen bonds, π-stacking, or other non-covalent interactions that dictate the crystal packing.

The determination of the crystal structure of this compound through X-ray diffraction would provide invaluable insights into its solid-state properties and polymorphism, which are critical for its development and application in various scientific fields.

Future Directions and Emerging Research Avenues for 2 Phenylpyrimidine 5 Carboxamide

Development of Novel and Efficient Synthetic Protocols

The advancement of research into 2-phenylpyrimidine-5-carboxamide and its derivatives is contingent upon the development of innovative and efficient synthetic strategies. Current methods often involve multi-step processes that can be optimized for better yield, purity, and cost-effectiveness. Future efforts in this area are likely to focus on several key aspects:

One-Pot Reactions: Inspired by methodologies like the Biginelli reaction, researchers can aim to develop one-pot, multi-component reactions to construct the this compound core or its complex derivatives in a single, efficient step. mdpi.com This approach simplifies procedures and reduces waste.

Novel Coupling Reagents: The synthesis of the amide bond is central to creating these compounds. Research has utilized coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to facilitate the reaction between an amine and a carboxylic acid precursor. nih.gov Future work could explore a wider array of modern coupling agents to improve reaction times and yields, particularly for parallel synthesis.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly accelerate reaction times for key steps, such as the formation of the pyrimidine (B1678525) ring or the final amidation.

Flow Chemistry: For scalable and continuous production, the adaptation of synthetic routes to flow chemistry systems presents a significant opportunity. This would allow for precise control over reaction parameters, leading to higher consistency and safety.

Catalytic Methods: Developing novel catalytic methods, such as C-H activation, could provide more direct and atom-economical routes to functionalize the phenyl and pyrimidine rings, bypassing the need for pre-functionalized starting materials. For instance, studies on related heterocyclic compounds have employed palladium catalysts for cross-coupling reactions. nih.gov

Integration of Advanced Computational Chemistry and In Silico Screening

Computational tools are indispensable for accelerating the drug discovery process. For the this compound scaffold, integrating advanced computational chemistry and in silico screening can rationalize the design of new derivatives and predict their biological activities.

Molecular Docking: This technique can be used to predict the binding poses of novel this compound derivatives within the active site of a target protein. For example, docking studies could help avoid steric clashes with key amino acid residues, a strategy used to optimize CYP51 inhibitors. nih.gov

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new molecules with enhanced potency and selectivity.

Network Pharmacology: This approach can be used to construct and analyze phytochemical-glycoprotein interaction networks, identifying compounds that may interact with multiple cancer-associated proteins. nih.gov This methodology could be adapted to explore the polypharmacology of this compound derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding interaction over time.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While initial studies have identified targets like CYP51 for antifungal activity, the this compound scaffold is likely to have a broader range of biological activities. nih.gov A key future direction is the systematic exploration of new biological targets and pathways.

Phenotypic Screening: Running high-content screens using libraries of this compound derivatives against various cell lines (e.g., cancer, bacterial, viral) can uncover unexpected therapeutic activities without a preconceived target.

Target Deconvolution: For hits identified through phenotypic screening, techniques such as chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to identify the specific protein target(s).

Pathway Analysis: Once a target is identified, bioinformatics tools can be used to understand the broader signaling pathway that is being modulated. This can reveal opportunities for combination therapies or indicate potential off-target effects. For instance, network analysis can elucidate the interactions between compounds and various glycosylation-related proteins in cancer. nih.gov

Design and Synthesis of Multi-Target Directed Ligands

Complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions often respond better to drugs that modulate multiple targets simultaneously. ucla.edu The this compound structure is an excellent starting point for the design of Multi-Target Directed Ligands (MTDLs). mdpi.comucla.edu

The strategy involves designing a single molecule capable of interacting with two or more distinct biological targets relevant to a disease. This can be achieved by:

Fragment Linking: Combining pharmacophoric elements from known ligands of different targets into a single chimeric molecule based on the this compound core.

Scaffold Merging: Fusing the core scaffold with another known pharmacophore to create an integrated molecule with dual activity.

The development of MTDLs aims to achieve improved therapeutic efficacy and a better safety profile compared to single-target agents or combination therapies. ucla.edunih.gov The rational design of MTDLs is an emerging paradigm in medicinal chemistry. figshare.com

Applications in Combinatorial Chemistry and High-Throughput Screening

The this compound scaffold is well-suited for the generation of large chemical libraries for High-Throughput Screening (HTS).

Combinatorial Library Design: The synthesis of these compounds often involves the coupling of two or more building blocks (e.g., a phenylamidine, a ketoester, and an amine for the carboxamide). This modularity is ideal for combinatorial chemistry, where diverse sets of starting materials can be systematically combined to produce a large library of structurally related analogs. Synthetic routes optimized for parallel processing, for instance by using specific coupling reagents, facilitate this approach. nih.gov

High-Throughput Screening (HTS): These libraries can then be screened against a wide array of biological targets to identify initial "hits." HTS is a cornerstone of modern drug discovery, turning the search for new drugs into a more industrialized and predictable process. drugtargetreview.com

Chemoinformatics in Library Design: Chemoinformatics tools can be used to ensure the chemical diversity and drug-likeness of the designed combinatorial library, maximizing the chances of finding active compounds. eco-vector.com

Strategic Opportunities for New Lead Compound Identification

Identifying new lead compounds from the this compound class requires an integrated and strategic approach. drugtargetreview.com

Scaffold Hopping: When a lead compound shows limitations, such as toxicity or poor metabolic stability, a "scaffold hopping" strategy can be employed. nih.gov This involves replacing the core 2-phenylpyrimidine (B3000279) structure with a different, isosteric scaffold while retaining key pharmacophoric features, aiming to improve properties while maintaining biological activity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule—the phenyl ring, the pyrimidine core, and the carboxamide substituent—and assessing the impact on biological activity will continue to be a crucial strategy. This iterative process guides the optimization of hits into potent and selective lead compounds.

Integrated Lead Discovery: Modern lead discovery combines deep biological understanding with advanced technologies. drugtargetreview.com For this compound class, it means integrating insights from computational modeling, HTS, and detailed biological assays in a flexible, hypothesis-driven manner to overcome the challenges of finding drugs for novel and difficult targets. drugtargetreview.com

Q & A

Basic: What synthetic routes are reported for 2-phenylpyrimidine-5-carboxamide derivatives?

A multi-step synthesis is commonly employed, involving:

- Step 1 : Condensation of substituted phenylpiperazine with pyrimidine precursors under reflux using acetonitrile or DMF as solvents.

- Step 2 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated) with methylamine or morpholine derivatives.

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and characterization by ESI-MS, IR (C=O stretch at ~1620 cm⁻¹), and ¹H/¹³C NMR .

Basic: How are these compounds characterized for structural validation?

Key analytical methods include:

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at 758.2904 for derivative 6l) .

- Vibrational Spectroscopy : IR identifies carbonyl stretches (1621 cm⁻¹ for carboxamide, 1592 cm⁻¹ for acetyl groups) .

- NMR : ¹³C NMR signals at δ 125–114 ppm for aromatic carbons and δ 51–43 ppm for piperazine/morpholine moieties .

Basic: What in vitro assays evaluate acetylcholinesterase (AChE) inhibition?

- Ellman’s Assay : Measures AChE activity via hydrolysis of acetylthiocholine, producing 5-thio-2-nitrobenzoate (λ = 412 nm). IC₅₀ values are calculated for derivatives (e.g., 0.8–12.4 μM) .

- Kinetic Analysis : Determines inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots and Kᵢ values .

Advanced: How do substituents on the phenylpiperazine moiety affect AChE inhibition?

- Electron-Withdrawing Groups (e.g., nitro, acetyl): Enhance binding via hydrophobic interactions with AChE’s peripheral anionic site (PAS). Derivatives with 4-acetyl-2-nitrophenyl groups show IC₅₀ = 0.8 μM .

- Steric Effects : Bulky substituents (e.g., 3-(4-nitrophenoxy)propyl) reduce activity due to steric clashes in the enzyme’s active site gorge .

Advanced: How to resolve contradictions between in vitro activity and molecular docking predictions?

- Case Study : A derivative with high predicted binding energy (ΔG = −9.2 kcal/mol) but moderate IC₅₀ (8.3 μM) may exhibit poor solubility or off-target interactions.

- Mitigation Strategies :

Advanced: What strategies optimize bioavailability of this compound derivatives?

- LogP Reduction : Introduce polar groups (e.g., morpholine, methylpiperazine) to lower cLogP from ~3.5 to <2.5, improving aqueous solubility .

- Metabolic Stability : Assess cytochrome P450 inhibition (CYP3A4/2D6) using liver microsomes. Derivatives with N-methylation show t₁/₂ > 60 min .

Advanced: How to design derivatives targeting dual AChE and amyloid-beta (Aβ) aggregation?

- Bifunctional Ligands : Incorporate:

- AChE-binding motif : this compound core.

- Aβ-binding motif : Diphenyl ether or curcumin-like fragments.

- Validation : Thioflavin T assay for Aβ aggregation inhibition (IC₅₀ < 10 μM) and dual-target molecular dynamics simulations .

Advanced: What computational methods predict toxicity and off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.